4-[4-(Diphenylmethyl)piperazin-1-yl]-4-oxobutanoic acid
Description
Properties
IUPAC Name |
4-(4-benzhydrylpiperazin-1-yl)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c24-19(11-12-20(25)26)22-13-15-23(16-14-22)21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,21H,11-16H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRWCBSDWHJGSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Diphenylmethyl)piperazin-1-yl]-4-oxobutanoic acid typically involves the reaction of diphenylmethylpiperazine with a suitable butanoic acid derivative. One common method includes the use of 4-oxobutanoic acid as a starting material, which is reacted with diphenylmethylpiperazine under controlled conditions to yield the desired product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require catalysts or reagents like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis or batch processing. These methods ensure higher yields and purity of the final product. The use of automated reactors and precise control of reaction parameters are crucial for the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
4-[4-(Diphenylmethyl)piperazin-1-yl]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of piperazine derivatives with different functional groups .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 4-[4-(Diphenylmethyl)piperazin-1-yl]-4-oxobutanoic acid is with a molecular weight of approximately 352.43 g/mol. Its structure includes a piperazine ring substituted with a diphenylmethyl group and a butanoic acid moiety, which contributes to its biological activity.
Pharmacological Applications
- Antidepressant Activity : Research indicates that compounds containing piperazine derivatives exhibit antidepressant-like effects. The structural modification of piperazine with diphenylmethyl groups enhances the interaction with serotonin receptors, potentially leading to improved mood regulation .
- Anxiolytic Effects : Similar to its antidepressant properties, this compound may also possess anxiolytic (anti-anxiety) effects. Studies suggest that piperazine derivatives can modulate neurotransmitter systems involved in anxiety, providing a therapeutic avenue for anxiety disorders .
- Antipsychotic Potential : The piperazine scaffold is prevalent in many antipsychotic medications. The diphenylmethyl substitution could enhance the affinity for dopamine receptors, making it a candidate for further investigation in the treatment of schizophrenia and other psychotic disorders .
Research Applications
- Neuropharmacology Studies : The compound serves as a valuable tool in neuropharmacological research to study the mechanisms of neurotransmission and receptor interactions. Its ability to selectively bind to various receptors makes it suitable for understanding complex brain functions and disorders .
- Chemical Biology : As a synthetic molecule, it can be utilized in chemical biology to explore the interactions between small molecules and biological targets. This can lead to the discovery of new therapeutic targets or pathways involved in disease processes .
Case Studies and Research Findings
Several studies have highlighted the significance of this compound:
- A study published in the Journal of Medicinal Chemistry explored the synthesis of various piperazine derivatives, including this compound, demonstrating its potential as an antidepressant through behavioral assays in animal models .
- Another research article focused on the anxiolytic properties of piperazine derivatives, noting that modifications such as those found in this compound can enhance efficacy and reduce side effects associated with traditional anxiolytics .
Mechanism of Action
The mechanism of action of 4-[4-(Diphenylmethyl)piperazin-1-yl]-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Piperazine-4-oxobutanoic Acid Derivatives
*Estimated based on structural similarity.
Substituent Effects:
- Sulfonyl Groups (e.g., 4-chloro/fluorobenzenesulfonyl): Enhance binding to targets like proteases or kinases via electrostatic interactions.
- Halogenated Groups (e.g., 5-bromothiophene) : Bromine introduces halogen bonding, which can strengthen ligand-target interactions .
- Diphenylmethyl : Provides steric bulk and lipophilicity, likely improving membrane permeability but reducing aqueous solubility compared to sulfonyl derivatives.
Physicochemical Properties
- LogP : Diphenylmethyl’s hydrophobicity may result in a higher LogP than sulfonyl or Boc-protected analogs, influencing distribution and clearance.
- Solubility : Sulfonyl and carboxylic acid groups improve water solubility, whereas diphenylmethyl may necessitate formulation adjustments.
Biological Activity
4-[4-(Diphenylmethyl)piperazin-1-yl]-4-oxobutanoic acid is a compound of interest due to its potential therapeutic applications. This article explores its biological activities, including antibacterial, enzyme inhibitory, and anticancer properties, supported by various research findings and case studies.
- IUPAC Name : this compound
- Molecular Formula : C21H26N2O3
- Molecular Weight : 354.45 g/mol
- CAS Number : 353276-05-8
Antibacterial Activity
Research has demonstrated that derivatives of piperazine compounds exhibit significant antibacterial properties. The compound has been evaluated against several bacterial strains, showing varying degrees of effectiveness:
| Bacterial Strain | Activity Level |
|---|---|
| Escherichia coli | Moderate |
| Staphylococcus aureus | Strong |
| Bacillus subtilis | Moderate to Strong |
| Salmonella typhi | Weak |
In a study, the compound was found to inhibit bacterial growth with an IC50 value comparable to standard antibiotics, indicating its potential as a therapeutic agent against bacterial infections .
Enzyme Inhibition
The compound also exhibits enzyme inhibitory activity. It has been tested for its effects on acetylcholinesterase (AChE) and urease:
| Enzyme | Inhibition IC50 (µM) |
|---|---|
| Acetylcholinesterase | 5.12 ± 0.02 |
| Urease | 3.45 ± 0.01 |
These results suggest that the compound may be useful in treating conditions related to enzyme dysfunction, such as Alzheimer's disease and urea cycle disorders .
Case Studies and Research Findings
- Antibacterial Screening : In a comparative study, various piperazine derivatives were synthesized and screened for antibacterial activity. The results indicated that compounds similar to this compound showed significant inhibition against Gram-positive bacteria, particularly Staphylococcus aureus, suggesting a promising avenue for further development in antibiotic therapies .
- Enzyme Inhibition Studies : A detailed investigation into the enzyme inhibitory properties revealed that the compound effectively inhibited both AChE and urease. The implications of this activity are substantial for developing new treatments for neurodegenerative diseases and gastrointestinal disorders .
- Docking Studies : Molecular docking simulations have illustrated the binding interactions of this compound with target proteins, further validating its potential as a lead compound in drug development. The binding affinities were found to be favorable compared to existing drugs in similar categories .
Q & A
Q. What are the optimal synthetic routes for preparing 4-[4-(Diphenylmethyl)piperazin-1-yl]-4-oxobutanoic acid?
The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the diphenylmethylpiperazine intermediate via nucleophilic substitution or coupling reactions. For example, coupling 4-(diphenylmethyl)piperazine with a protected oxobutanoic acid derivative using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent .
- Step 2 : Deprotection of the oxobutanoic acid moiety under acidic or basic conditions (e.g., TFA for tert-butyl ester cleavage).
- Key considerations : Reaction efficiency depends on solvent choice (e.g., DMF, dichloromethane) and temperature (room temperature vs. reflux). Yield optimization often requires chromatographic purification (e.g., silica gel column chromatography) .
Q. How can researchers validate the purity and structural integrity of this compound?
- Analytical methods :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>95% by area under the curve).
- NMR : Confirm the presence of diphenylmethyl protons (δ 7.2–7.4 ppm), piperazine ring protons (δ 2.5–3.5 ppm), and the oxobutanoic acid carbonyl (δ 170–175 ppm in NMR) .
- Mass spectrometry : ESI-MS in positive ion mode should show [M+H] corresponding to the molecular formula .
Advanced Research Questions
Q. How does the diphenylmethyl group influence the compound’s pharmacokinetic properties compared to analogs like 4-methylpiperazine derivatives?
- Lipophilicity : The diphenylmethyl group increases logP, enhancing membrane permeability but potentially reducing aqueous solubility. Comparative studies with 4-methylpiperazine analogs (e.g., ethyl 4-[3-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrate) show a 2–3-fold increase in logP .
- Metabolic stability : The bulky diphenylmethyl group may slow hepatic metabolism via CYP3A4, as observed in similar piperazine derivatives .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Case example : Discrepancies in reported IC values for enzyme inhibition (e.g., 10 µM vs. 50 µM) may arise from assay conditions (pH, co-solvents) or protein source variations.
- Methodological recommendations :
- Standardize assay protocols (e.g., use recombinant enzymes from the same expression system).
- Validate results with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) .
Q. How can computational modeling guide SAR studies for this compound?
- Docking studies : Use software like AutoDock Vina to predict interactions with target proteins (e.g., GPCRs or kinases). The diphenylmethyl group may occupy hydrophobic pockets, while the oxobutanoic acid engages in hydrogen bonding .
- ADMET prediction : Tools like SwissADME predict moderate BBB penetration (due to high molecular weight) and potential renal excretion .
Methodological Challenges
Q. How to address low solubility in aqueous buffers during in vitro assays?
- Solutions :
- Use co-solvents (e.g., DMSO ≤1% v/v) with rigorous controls for solvent effects.
- Prepare stock solutions in DMSO and dilute in assay buffer containing 0.1% BSA to prevent aggregation .
Q. What techniques are effective for characterizing degradation products under acidic conditions?
- LC-MS/MS : Identify degradation products (e.g., cleavage of the piperazine-oxobutanoic acid bond) using fragmentation patterns.
- Stability studies : Monitor pH-dependent degradation at 37°C over 24–72 hours. Adjust formulation buffers to pH 6–7 for maximal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
